4-Formyl-3-methylbenzonitrile

Description

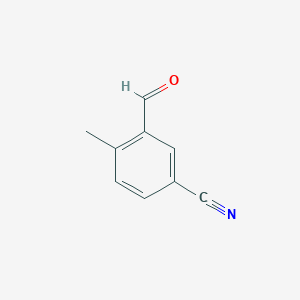

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRWNKPXVHRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-Formyl-3-methylbenzonitrile" physical and chemical properties

An In-depth Technical Guide to 4-Formyl-3-methylbenzonitrile (CAS: 27609-91-2)

Abstract

This technical guide offers a comprehensive examination of this compound, a substituted aromatic compound of significant interest in synthetic chemistry. With the CAS Registry Number 27609-91-2, this molecule serves as a versatile building block, primarily due to the unique reactivity conferred by its trifunctional nature: a nitrile, a formyl (aldehyde), and a methyl group arrayed on a benzene ring. This document consolidates critical data on its physicochemical properties, provides an analysis of its spectroscopic characteristics, discusses its chemical reactivity and synthesis, and explores its applications, particularly in the agrochemical field. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding and practical insights into this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture that dictates its chemical behavior. The benzene ring is substituted with an electron-withdrawing nitrile group (-C≡N) and a moderately deactivating, ortho-, para-directing formyl group (-CHO), along with an electron-donating, ortho-, para-directing methyl group (-CH₃). The interplay of these electronic effects makes the compound a nuanced substrate for various organic transformations.

A Comprehensive Technical Guide to 4-Formyl-3-methylbenzonitrile (CAS 27609-91-2): A Key Intermediate in Synthetic Chemistry

This technical guide offers an in-depth exploration of 4-Formyl-3-methylbenzonitrile, a pivotal aromatic building block for researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to provide a comprehensive understanding of the compound's synthesis, properties, and applications, grounded in scientific principles and authoritative references.

Core Properties and Structural Elucidation

This compound, with the CAS number 27609-91-2, is a disubstituted aromatic compound featuring a nitrile and a formyl group.[1] This unique arrangement of functional groups on a methylbenzene scaffold makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The electron-withdrawing nature of the nitrile and aldehyde moieties significantly influences the reactivity of the aromatic ring, rendering it a versatile platform for a multitude of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27609-91-2 |

| Molecular Formula | C9H7NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Solid (predicted) |

| InChI Key | GVWRWNKPXVHRPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C#N)C=O[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various strategies, with the most logical being the selective oxidation of the corresponding methyl group of a suitable precursor. Drawing parallels from the well-documented synthesis of the analogous 4-formyl-3-methoxybenzonitrile, a robust and scalable synthetic route can be devised.[2][3][4][5][6][7][8][9][10][11][12]

Proposed Synthesis Workflow: From 3-Methylbenzonitrile

A plausible and efficient synthesis commences with the bromination of the methyl group of 3-methylbenzonitrile, followed by hydrolysis and subsequent oxidation to the desired aldehyde.

Experimental Protocol:

-

Benzylic Bromination: 3-Methylbenzonitrile is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) is introduced as the brominating agent, with a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux, often with photochemical initiation (UV light), to facilitate the formation of 3-(bromomethyl)benzonitrile.

-

Hydrolysis to Alcohol: The resulting benzylic bromide is then hydrolyzed to 3-(hydroxymethyl)benzonitrile. This can be achieved using aqueous sodium carbonate or silver nitrate in aqueous ethanol.[4]

-

Oxidation to Aldehyde: The primary alcohol is subsequently oxidized to the aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide in a chlorinated solvent is employed to prevent over-oxidation to the carboxylic acid.

-

Formylation: An alternative final step could involve a direct formylation of 3-methylbenzonitrile, though regioselectivity could be a challenge.

Causality of Experimental Choices:

-

NBS for Bromination: NBS is the reagent of choice for benzylic bromination as it provides a low and steady concentration of bromine, minimizing side reactions.

-

Mild Oxidation: The use of PCC or MnO2 is crucial to selectively oxidize the primary alcohol to the aldehyde without forming the carboxylic acid, thus ensuring a high yield of the desired product.

Diagram 1: Proposed Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a versatile nitrile group, makes it a valuable precursor in the synthesis of complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry.[13]

Key Chemical Transformations

-

Reactions of the Aldehyde Group: The formyl group can readily undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce diverse functionalities.

-

Reactions of the Nitrile Group: The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles.

Potential as a Pharmaceutical Intermediate

The analogous 4-formyl-3-methoxybenzonitrile is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[5][7][8] This strongly suggests that this compound can serve a similar role as a building block for other pharmacologically active compounds. The benzonitrile scaffold is a known pharmacophore that can interact with various biological targets.[13]

Diagram 2: Potential Role in Kinase Inhibitor Synthesis

Caption: Synthetic utility in constructing potential drug candidates.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. This involves a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.0 (s, 1H, -CHO), 7.7-7.9 (m, 3H, Ar-H), ~2.5 (s, 3H, -CH₃) | Based on data for similar aromatic aldehydes and methylbenzonitriles. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~192 (-CHO), 140-120 (Ar-C), ~118 (-CN), ~20 (-CH₃) | Inferred from typical chemical shifts of aromatic aldehydes and nitriles.[14][15] |

| IR (KBr, cm⁻¹) | ~2230 (strong, sharp C≡N stretch), ~1700 (strong, sharp C=O stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch) | Characteristic vibrational frequencies for the functional groups present.[16] |

| Mass Spectrometry (EI) | m/z 145 (M⁺), 144 (M⁺-H), 116 (M⁺-CHO) | Predicted fragmentation pattern based on common losses from aromatic aldehydes.[1][17][18][19][20] |

Self-Validating Protocol for Quality Control:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water-acetonitrile) should be employed to assess purity, with detection by UV spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight and provide a fragmentation pattern that can be compared with the predicted spectrum.

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation and the identification of any impurities.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse the affected area with plenty of water and seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound stands as a valuable and versatile intermediate in organic synthesis. Its dual functionality provides a rich platform for the construction of complex molecular architectures, making it a compound of significant interest for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, offering a solid foundation for researchers and developers working with this key chemical entity.

References

- 1. PubChemLite - this compound (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 2. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 3. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 4. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents [patents.google.com]

- 6. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 7. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]

- 8. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 9. Buy 4-Formyl-3-Methoxybenzonitrile - High-Quality Chemical Compound for Research & Development | Reliable Supplier at Competitive Prices [qingyunpharm.com]

- 10. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 11. 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis_Chemicalbook [m.chemicalbook.com]

- 12. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. rsc.org [rsc.org]

- 15. minio.scielo.br [minio.scielo.br]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. whitman.edu [whitman.edu]

A Technical Guide to 4-Formyl-3-methylbenzonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3-methylbenzonitrile (CAS No: 27609-91-2), a substituted aromatic nitrile of significant interest in synthetic chemistry. The document details its chemical structure, physicochemical properties, and spectroscopic data. While specific synthesis protocols for this isomer are not widely published, this guide outlines a logical, field-proven synthetic approach based on analogous chemical transformations. The primary documented application of this compound is as a key intermediate in the preparation of aryl methylene rubrolide compounds, which have demonstrated potential as agrochemical herbicides[]. Furthermore, as a member of the benzonitrile class, it represents a versatile scaffold with potential applications in medicinal chemistry and materials science, areas where benzonitrile derivatives are frequently employed for their unique electronic and steric properties[2].

Compound Identification and Structure

The unambiguous identification of a chemical entity is foundational for research and development. This compound is a disubstituted benzonitrile featuring a formyl (-CHO) and a methyl (-CH₃) group on the benzene ring.

IUPAC Name: this compound[][3][4] CAS Number: 27609-91-2[][4][5][6] Molecular Formula: C₉H₇NO[][3][4] Molecular Weight: 145.16 g/mol [5][7]

The structural arrangement, with the formyl group para to the nitrile and the methyl group meta, dictates its chemical reactivity and potential for further functionalization.

Chemical Structure:

Canonical SMILES: CC1=C(C=CC(=C1)C#N)C=O[][3] InChI: InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3[3][4] InChIKey: GVWRWNKPXVHRPJ-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is critical for its application in synthesis, purification, and characterization.

Physicochemical Data

The following table summarizes the known physical and handling properties of this compound.

| Property | Value | Source(s) |

| Physical Form | Solid or Semi-solid | [5] |

| Purity | ≥97% | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |

| XLogP (Predicted) | 1.5 | [3] |

Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values provide an additional layer of structural verification.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 146.06004 | 128.5 |

| [M+Na]⁺ | 168.04198 | 140.1 |

| [M-H]⁻ | 144.04548 | 132.6 |

| [M]⁺ | 145.05221 | 124.8 |

| (Data sourced from PubChemLite predictions)[3] |

Infrared (IR) Spectroscopy (Expected):

-

C≡N stretch: A strong, sharp absorption band is expected around 2220-2240 cm⁻¹.

-

C=O stretch: A strong absorption band characteristic of an aromatic aldehyde is expected around 1690-1710 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands are anticipated near 2850 cm⁻¹ and 2750 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected):

-

¹H NMR:

-

An aldehyde proton singlet (-CHO) is expected to appear far downfield, typically between δ 9.8-10.5 ppm.

-

Aromatic protons would appear as multiplets or doublets in the δ 7.5-8.0 ppm range.

-

A methyl proton singlet (-CH₃) would appear upfield, likely around δ 2.3-2.6 ppm.

-

-

¹³C NMR:

-

The aldehyde carbon (-CHO) is expected around δ 190-195 ppm.

-

The nitrile carbon (-C≡N) is expected around δ 117-120 ppm.

-

Aromatic carbons would appear in the δ 125-145 ppm range.

-

The methyl carbon (-CH₃) would be found upfield, around δ 15-20 ppm.

-

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a robust and industrially scalable pathway can be designed based on well-established transformations used for analogous structures, such as 4-formyl-3-methoxybenzonitrile[8][9]. The most logical approach involves the selective benzylic bromination of 3,4-dimethylbenzonitrile followed by hydrolysis.

Proposed Synthetic Workflow

The transformation leverages the relative stability of the benzylic radical at the 4-position, which is para to the electron-withdrawing nitrile group, facilitating selective bromination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Exemplary)

This protocol is a model based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 3-Methyl-4-(dibromomethyl)benzonitrile

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylbenzonitrile (1.0 eq.).

-

Reagents: Add N-bromosuccinimide (NBS, 2.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Solvent: Suspend the reagents in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC or GC-MS. Causality: The use of NBS and a radical initiator is a standard method (Wohl-Ziegler reaction) for selectively brominating the benzylic position of a toluene derivative without affecting the aromatic ring.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude dibrominated intermediate can be purified by crystallization or used directly in the next step.

Step 2: Hydrolysis to this compound

-

Setup: Dissolve the crude 3-methyl-4-(dibromomethyl)benzonitrile intermediate (1.0 eq.) in a solvent mixture such as ethanol and water.

-

Hydrolysis Reagent: Add an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃, >2.0 eq.) or silver nitrate (AgNO₃)[8][9]. Causality: The hydrolysis of the geminal dibromide proceeds via an unstable diol intermediate which rapidly eliminates water to form the stable aldehyde. Silver nitrate can be used to facilitate the reaction by precipitating silver bromide.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the intermediate is consumed.

-

Workup: Cool the reaction mixture. If a base was used, neutralize with dilute acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Applications

The utility of this compound stems from its two reactive functional groups, which can be addressed with high selectivity.

Primary Application: Agrochemical Synthesis

The principal documented use of this compound is as a precursor for a class of agrochemical herbicides known as aryl methylene rubrolides[]. This synthesis leverages the reactivity of the aldehyde group, likely through a condensation reaction.

Caption: Role as a key building block in herbicide synthesis.

General Reactivity and Potential in Drug Development

-

Aldehyde Group: The formyl group is a versatile handle for C-C bond formation (e.g., Wittig, Grignard, aldol reactions) and C-N bond formation (reductive amination, imine formation). This allows for the straightforward introduction of diverse side chains.

-

Nitrile Group: The cyano group is a bioisostere for various functionalities and can act as a hydrogen bond acceptor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions.

-

Medicinal Chemistry Context: Benzonitrile derivatives are prevalent in drug development and have been investigated as inhibitors of kinases, tubulin polymerization, and viral entry[2]. The specific substitution pattern of this compound makes it an attractive starting point for generating libraries of novel small molecules for screening against various biological targets.

Safety and Handling

Proper safety protocols are mandatory when handling any chemical intermediate.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent oxidation of the aldehyde group[5][6].

-

Hazards: Specific GHS hazard classifications for this compound (CAS 27609-91-2) are not provided in the search results. However, the isomeric compound 3-formyl-4-methylbenzonitrile (CAS 27613-39-4) is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[7]. It is prudent to handle this compound with similar precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable bifunctional aromatic compound. While its primary documented application lies in the synthesis of agrochemicals, its structural motifs—a reactive aldehyde and a stable, electronically versatile nitrile—position it as a useful building block for broader applications in medicinal chemistry and materials science. The synthetic pathway outlined in this guide provides a reliable foundation for its laboratory-scale preparation, enabling further exploration of its chemical potential.

References

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 27609-91-2 [sigmaaldrich.com]

- 6. 27609-91-2|this compound|BLD Pharm [bldpharm.com]

- 7. 3-Formyl-4-methylbenzonitrile | C9H7NO | CID 45083563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 9. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

"4-Formyl-3-methylbenzonitrile" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4-Formyl-3-methylbenzonitrile

Introduction

This compound is a substituted aromatic compound featuring a nitrile, a formyl (aldehyde), and a methyl group attached to a benzene ring. Its unique trifunctional structure makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of an electron-withdrawing nitrile group and a reactive aldehyde function allows for a wide range of chemical transformations, making it a key component in the synthesis of more complex molecules, including agrochemicals and pharmaceutical precursors.[]

Understanding the fundamental physicochemical properties of this reagent, specifically its solubility and chemical stability, is paramount for its effective use in research and development. This guide provides a comprehensive technical overview of these characteristics, offering both theoretical insights and practical, field-proven protocols for its handling, storage, and analysis.

Physicochemical and Structural Identity

A precise understanding of the compound's identity is the foundation for all subsequent experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [][2] |

| CAS Number | 27609-91-2 | [3][4][5] |

| Molecular Formula | C₉H₇NO | [2][3][6] |

| Molecular Weight | 145.16 g/mol | [2][3][4] |

| Physical Form | Solid or semi-solid | [4] |

| Canonical SMILES | CC1=C(C=CC(=C1)C#N)C=O | [][3][6] |

| Recommended Storage | Inert atmosphere, 2-8°C | [3][4] |

Solubility Profile

The solubility of a compound dictates its utility in various reaction media, purification techniques, and formulation processes. A thorough analysis involves both theoretical prediction and empirical testing.

Theoretical Assessment and Predictions

The solubility of this compound is governed by the interplay of its polar and nonpolar structural features. The molecule contains two polar functional groups: the nitrile (-C≡N) and the formyl (-CHO). These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors, which promotes solubility in polar solvents.

However, the molecule's core is a nonpolar benzene ring substituted with a methyl group (-CH₃). This substantial hydrophobic character limits its miscibility with highly polar protic solvents like water. Following the principle of "like dissolves like," it is predicted that this compound will exhibit low solubility in water but good solubility in a range of common organic solvents.[7]

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in mg/mL) is not extensively documented in publicly available literature, a qualitative assessment can be reliably predicted based on its structure and data from closely related analogues.[8][9]

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Low / Sparingly Soluble | The large nonpolar aromatic ring dominates the molecule, limiting miscibility with water despite the presence of polar groups.[9] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | These solvents can effectively solvate both the polar functional groups and the nonpolar aromatic core. |

| Nonpolar | Hexane, Toluene | Moderately Soluble to Soluble | The aromatic nature of toluene favors interaction with the benzene ring, while the overall polarity of the molecule may limit solubility in highly nonpolar alkanes like hexane. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to empirically verify the solubility of this compound across a range of solvent types. This method is designed to classify the compound and identify suitable solvents for reactions and purifications.[10][11][12]

Causality: The sequential use of solvents with different pH values (water, aqueous base, aqueous acid) is a classic organic chemistry technique to probe for acidic or basic functional groups.[12] Although this compound is neutral, this process is crucial to confirm its nature and rule out the presence of acidic or basic impurities.

Methodology:

-

Preparation: Label four clean, dry test tubes (e.g., 13x100 mm).

-

Sample Addition: To each test tube, add approximately 20-30 mg of this compound.

-

Solvent Addition (Stepwise):

-

Tube 1 (Water): Add 1 mL of deionized water.

-

Tube 2 (Aqueous Base): Add 1 mL of 5% w/v sodium hydroxide (NaOH) solution.

-

Tube 3 (Aqueous Acid): Add 1 mL of 5% v/v hydrochloric acid (HCl) solution.

-

Tube 4 (Organic Solvent): Add 1 mL of dichloromethane (DCM).

-

-

Mixing: Vigorously agitate each test tube for 60 seconds using a vortex mixer or by flicking the tube.

-

Observation: Allow the tubes to stand for 2 minutes. Observe each tube against a contrasting background. Record the compound as "Soluble" if the solution is clear and free of visible particles, or "Insoluble" if solid remains suspended or settled.[13]

-

Confirmation (for Tubes 2 & 3): If solubility is observed in 5% NaOH or 5% HCl (which is not expected for this compound), it indicates a reaction has occurred. To confirm, neutralize the solution dropwise with the opposing reagent (HCl for the NaOH tube, NaOH for the HCl tube) and observe if a precipitate re-forms.[12]

Visualization: Solubility Testing Workflow

Caption: Workflow for systematic qualitative solubility analysis.

Chemical Stability and Reactivity

Stability assessment is critical for determining a compound's shelf-life, identifying appropriate storage conditions, and predicting potential degradation pathways that could impact its purity and performance.

Inherent Stability and Degradation Pathways

Under recommended storage conditions (refrigerated at 2-8°C, under an inert atmosphere, and protected from light), this compound is a chemically stable compound.[3][4][14] However, its functional groups present specific reactivity liabilities that can lead to degradation under non-ideal conditions.

-

Oxidative Degradation: The aldehyde group is the most susceptible site to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can convert the formyl group into a carboxylic acid, yielding 4-cyano-2-methylbenzoic acid . This is a primary degradation pathway to consider.

-

Hydrolytic Degradation: The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly with heating. This would also result in the formation of 4-cyano-2-methylbenzoic acid (after hydrolysis of the formyl group as well under some conditions) or other related species.

-

Photostability: Aromatic aldehydes can be sensitive to UV light. While specific data for this compound is limited, photolytic degradation is a potential risk, justifying the recommendation to store it in a dark place or in amber vials.[15]

-

Thermal Decomposition: At elevated temperatures, such as in a fire, thermal decomposition is expected to produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[16]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are mandated:

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[3]

-

Container: Use a tightly sealed, airtight container to prevent moisture ingress. Amber glass vials are recommended to protect against light.

-

Handling: Handle in a well-ventilated area. Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin, eye, and respiratory irritant.[2][4]

Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is an essential tool in drug development and chemical research to rapidly identify likely degradation products and establish the stability-indicating nature of an analytical method.[17][18]

Causality: This protocol subjects the compound to stress conditions (hydrolysis, oxidation, heat, light) that are harsher than accelerated storage conditions. The goal is not to determine shelf-life but to generate potential degradants and demonstrate that the chosen analytical method can adequately separate them from the parent compound.[17][19] A high-performance liquid chromatography (HPLC) method is the industry standard for this purpose.[20][21]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Application of Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 8-24 hours.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a vial of the stock solution in an oven at 70°C for 48 hours.

-

Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours.

-

Control Sample: Store one vial of the stock solution under normal laboratory conditions, protected from light.

-

-

Sample Quenching: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis:

-

Dilute all samples (including the control) to a suitable concentration for analysis.

-

Analyze each sample using a validated stability-indicating HPLC method, typically with a UV detector (e.g., Diode Array Detector - DAD) to assess peak purity.

-

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if new peaks (degradants) are resolved from the main parent peak, and there is a corresponding decrease in the parent peak area.[19]

Visualization: Stability Study Workflow

Caption: Workflow for a forced degradation stability study.

Summary and Conclusions

This compound is a stable organic compound when stored under the recommended conditions of refrigeration, inert atmosphere, and protection from light. Its dual aldehyde and nitrile functionalities, while synthetically useful, render it susceptible to specific degradation pathways, primarily oxidation of the aldehyde group. Its solubility profile is characteristic of a moderately polar aromatic compound, showing poor aqueous solubility but good solubility in common organic solvents like dichloromethane and ethyl acetate. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary framework to confidently handle, store, and utilize this versatile chemical intermediate while ensuring its purity and integrity.

References

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 27609-91-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 27609-91-2 [sigmaaldrich.com]

- 5. This compound | 27609-91-2 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 7. youtube.com [youtube.com]

- 8. 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis_Chemicalbook [m.chemicalbook.com]

- 9. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.ws [chem.ws]

- 14. Page loading... [guidechem.com]

- 15. 105-07-7|4-Formylbenzonitrile|BLD Pharm [bldpharm.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 18. farabipharma.ir [farabipharma.ir]

- 19. sps.nhs.uk [sps.nhs.uk]

- 20. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Unlocking the Therapeutic Potential of 4-Formyl-3-methylbenzonitrile: A Technical Guide for Preclinical Investigation

Executive Summary

While direct extensive research on the biological activity of 4-Formyl-3-methylbenzonitrile is not widely published, its structural features—a substituted benzonitrile core bearing a reactive aldehyde—and its documented role as a key intermediate in the synthesis of androgen receptor (AR) modulators, strongly suggest a landscape ripe for pharmacological exploration.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of this compound. By synthesizing data from structurally analogous molecules, including other benzonitrile and benzaldehyde derivatives, we infer plausible therapeutic targets and outline robust, validated experimental protocols to systematically evaluate them. This document serves as a roadmap for elucidating the compound's mechanism of action, beginning with its most probable role as an androgen receptor antagonist and extending to other potential activities such as enzyme inhibition and antimicrobial effects.

Introduction: The Chemical and Biological Rationale

This compound is an aromatic compound characterized by a benzene ring substituted with a cyano (-C≡N) group, a formyl (-CHO) group, and a methyl (-CH₃) group. The nitrile group often serves as a crucial hydrogen bond acceptor or a bioisostere for other functional groups in pharmacologically active molecules.[3][4] The aldehyde functionality is a versatile chemical handle and can participate in various interactions with biological targets, including the formation of covalent bonds with nucleophilic residues in enzyme active sites.

The most compelling evidence for the potential bioactivity of this compound comes from its use in the synthesis of non-steroidal androgen receptor antagonists.[1][2] This positions the compound as a high-priority candidate for investigation in the context of AR-dependent diseases, most notably prostate cancer. Furthermore, the broader classes of benzaldehyde and benzonitrile derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and enzyme-inhibitory properties, suggesting that the therapeutic potential of this compound may not be limited to a single target.[4][5][6]

Inferred Biological Activities and Potential Therapeutic Targets

Based on its chemical structure and the activities of related compounds, we can postulate several key biological activities for this compound that warrant experimental validation.

Primary Hypothesis: Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. Non-steroidal anti-androgens that competitively inhibit the binding of androgens like testosterone and dihydrotestosterone to the AR are a cornerstone of prostate cancer therapy. Patents explicitly list this compound as a starting material for novel carboxamide-structured AR antagonists.[1][2] This strongly implies that the core scaffold of this molecule is suited for binding to the ligand-binding pocket of the androgen receptor.

Causality of Experimental Choice: The initial and most critical step is to confirm if this compound itself, or its simple derivatives, can bind to and antagonize the androgen receptor. A competitive receptor binding assay is the gold standard for this purpose, directly measuring the compound's ability to displace a known AR ligand.

Hypothetical Signaling Pathway: Androgen Receptor Antagonism

Caption: Proposed mechanism of this compound as an AR antagonist.

Secondary Hypotheses

-

Enzyme Inhibition: The aldehyde group is an electrophilic center that can react with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites, potentially leading to reversible or irreversible inhibition. Quantitative structure-activity relationship (QSAR) studies on benzonitriles have noted that aldehyde-substituted derivatives often exhibit excess toxicity, suggesting a specific, reactive mechanism of action rather than simple narcosis.[7] Potential targets include kinases, reductases, and proteases, which are frequently dysregulated in cancer and other diseases.

-

Antimicrobial/Antifungal Activity: Benzaldehyde and its derivatives are well-documented as environmentally safe antimicrobial compounds.[5][6] Their mechanism often involves disrupting the cell membrane or coagulating cytoplasmic constituents.[5] The specific substitution pattern of this compound could confer potent activity against various bacterial and fungal strains.

-

Agrochemical Potential: One source suggests the use of this compound in preparing agrochemical herbicides. This indicates potential activity against plant-specific biological pathways, warranting investigation in herbicidal or pesticidal screening programs.

Experimental Validation: A Step-by-Step Approach

To systematically investigate the potential biological activities of this compound, a tiered screening approach is recommended. This ensures that resources are used efficiently, starting with broad assessments of cytotoxicity and progressing to more specific, target-oriented assays.

Logical Workflow for Bioactivity Screening

Caption: A tiered approach for screening the biological activity of the target compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial assay is crucial for determining the concentration range at which the compound affects cell viability. It is a prerequisite for more specific assays to distinguish targeted activity from non-specific toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., LNCaP or VCaP for prostate cancer relevance) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Hypothetical Data Summary: Cytotoxicity | |

| Cell Line | Hypothetical IC₅₀ (µM) |

| LNCaP (AR-positive Prostate Cancer) | 25.5 |

| PC-3 (AR-negative Prostate Cancer) | 78.2 |

| MCF-7 (Breast Cancer) | 55.0 |

Protocol 2: Androgen Receptor Competitive Binding Assay

This assay directly tests the primary hypothesis by measuring the compound's ability to compete with a radiolabeled androgen for binding to the AR.[8][9][10][11][12]

Methodology:

-

Receptor Preparation: Prepare cell lysates or nuclear extracts from a source rich in AR, such as LNCaP cells or tissues from androgen-sensitive organs.

-

Assay Buffer: Use a binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Competition Reaction: In a 96-well filter plate, combine the AR preparation, a fixed concentration of a radiolabeled AR agonist (e.g., [³H]-R1881, a synthetic androgen) at its K_d_ concentration, and varying concentrations of this compound (or a known antagonist like Bicalutamide as a positive control).

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter will trap the receptor-ligand complexes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀, which is the concentration of the compound that displaces 50% of the radiolabeled ligand. Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.

| Hypothetical Data Summary: AR Binding | |

| Compound | Hypothetical K_i_ (nM) |

| Bicalutamide (Control) | 150 |

| This compound | 850 |

Protocol 3: Generic Enzyme Inhibition Assay

This protocol provides a template for screening the compound against a panel of enzymes, such as kinases or proteases.[13][14][15] The specific substrate and detection method will vary depending on the enzyme.

Methodology:

-

Reagent Preparation: Prepare an assay buffer appropriate for the target enzyme. Prepare solutions of the purified enzyme, its specific substrate, and any necessary cofactors (e.g., ATP for kinases).

-

Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of this compound. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the log inhibitor concentration to determine the IC₅₀ value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

Methodology:

-

Inoculum Preparation: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth to create a range of concentrations.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Determine the MIC by visual inspection as the lowest compound concentration that completely inhibits microbial growth.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a molecule of significant biological interest, with its most probable target being the androgen receptor. The experimental framework provided in this guide outlines a clear, logical, and robust pathway for validating this primary hypothesis and exploring a wider range of potential therapeutic activities. Successful validation of AR antagonism would position this compound, or its optimized derivatives, as a promising lead for the development of new therapies for prostate cancer. Further investigation into enzyme inhibition and antimicrobial properties could unveil additional applications. The subsequent steps would involve lead optimization through medicinal chemistry to enhance potency and selectivity, followed by in vivo studies to assess efficacy and safety in preclinical models.

References

- 1. US9657003B2 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 2. WO2011051540A1 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. benchchem.com [benchchem.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A simple assay to screen antimicrobial compounds potentiating the activity of current antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Approach to Interrogating 4-Formyl-3-methylbenzonitrile as a Novel Glutamate Receptor Antagonist

Abstract

The glutamatergic system, central to excitatory neurotransmission in the mammalian central nervous system (CNS), presents a rich landscape for therapeutic intervention in a host of neurological and psychiatric disorders. The discovery of novel glutamate receptor antagonists remains a critical objective in modern drug development. This technical guide outlines a comprehensive, phased research strategy to investigate the potential of 4-Formyl-3-methylbenzonitrile, a compound of unexplored biological function in this context, as a glutamate receptor antagonist. While no direct evidence currently links this molecule to glutamatergic modulation, its structural motifs—a substituted aromatic ring, a nitrile moiety, and a formyl group—align with general pharmacophoric features of known NMDA receptor antagonists, providing a compelling rationale for its systematic evaluation. We present a structured, three-phase experimental plan, beginning with high-throughput screening and progressing through detailed electrophysiological characterization. This document provides not only the strategic framework but also detailed, field-proven protocols for the key assays, intended to guide researchers in the rigorous assessment of this and other novel chemical entities.

Introduction: The Imperative for Novel Glutamate Receptor Modulators

Glutamate is the principal excitatory neurotransmitter in the CNS, and its receptors are pivotal in mediating synaptic transmission, plasticity, learning, and memory.[1] These receptors are broadly categorized into ionotropic (iGluR) and metabotropic (mGluR) families. The iGluR family includes N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. While essential for normal brain function, excessive activation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of Ca²⁺, triggering excitotoxic cell death.[1] This phenomenon is a key pathological component in numerous conditions, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[1][2]

Consequently, antagonists of glutamate receptors have been a major focus of therapeutic development. For instance, the NMDA receptor antagonist ketamine has demonstrated rapid and potent antidepressant effects, revolutionizing the treatment landscape for major depressive disorder.[3][4] However, the therapeutic window for many glutamate antagonists is narrow, with side effects such as psychotomimetic symptoms and memory impairment limiting their clinical utility.[5] This underscores the urgent need for novel antagonists with improved selectivity, potency, and safety profiles. The exploration of new chemical scaffolds is paramount to achieving this goal.

Compound of Interest: this compound

This compound is an aromatic compound characterized by a benzene ring substituted with a formyl (-CHO), a methyl (-CH₃), and a cyano (-CN) group. To date, its utility has been primarily documented as a chemical intermediate in organic synthesis. There is no public domain data suggesting its evaluation as a modulator of neuronal receptors.

Rationale for Investigation: The decision to investigate this compound is predicated on a fragment-based drug discovery rationale and its alignment with general pharmacophore models for NMDA receptor antagonists. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Models for noncompetitive NMDA antagonists typically feature:

-

An aromatic ring for hydrophobic interactions.

-

A protonated amine or other hydrogen-bonding feature.

-

Specific spatial relationships between these elements.[6][7]

This compound possesses an aromatic core. The nitrile and formyl groups, both capable of participating in hydrogen bonding, represent potential interaction points within a receptor binding pocket. While it lacks a basic amine common to many channel blockers, its compact, rigid structure makes it an intriguing candidate for fragment-based screening to identify novel binding modalities.

A Phased Strategy for Interrogation

We propose a hierarchical, three-phase approach to systematically evaluate the potential of this compound as a glutamate receptor antagonist. This strategy is designed for maximal efficiency, ensuring that resources are committed to more complex assays only after positive results are obtained in initial, high-throughput screens.

Caption: Proposed experimental workflow for evaluating this compound.

Phase 1: High-Throughput Primary Screening

The initial phase employs a robust, cell-based, high-throughput screening (HTS) assay to rapidly assess whether this compound interacts with NMDA receptors. A calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) is the industry standard for this purpose.[8] This assay measures changes in intracellular calcium following receptor activation, providing a functional readout of receptor activity.

Phase 2: Hit Confirmation and Electrophysiological Characterization

If activity is detected in the primary screen, this phase aims to confirm the finding and provide a more detailed characterization.

-

Concentration-Response Curves: The compound will be re-tested in the calcium flux assay across a range of concentrations to determine its potency (IC₅₀).

-

Whole-Cell Patch-Clamp Electrophysiology: This gold-standard technique provides direct measurement of ion channel currents, offering definitive confirmation of antagonist activity and insights into the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[7]

Phase 3: Elucidation of Mechanism and Selectivity

Upon successful electrophysiological confirmation, this phase will explore the specific mechanism of action and receptor subtype selectivity.

-

Radioligand Binding Assays: These assays will determine if this compound directly competes with known ligands for binding sites on the NMDA receptor complex (e.g., the glutamate binding site, the channel pore, or allosteric sites).

-

Selectivity Profiling: The compound will be tested against a panel of other glutamate receptor subtypes (AMPA, Kainate, mGluRs) and potentially other CNS targets to assess its selectivity profile.

Detailed Experimental Methodologies

Protocol 1: High-Throughput Calcium Flux Assay

This protocol is designed for a 384-well plate format using the FLIPR system.

Objective: To screen for inhibitory activity of this compound on NMDA receptor activation.

Materials:

-

HEK293 cell line stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Cell culture medium (DMEM, 10% FBS, antibiotics, selection agent).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 1.8 mM CaCl₂, 1 mM Probenecid, pH 7.4.

-

FLIPR Calcium 6 Assay Kit.

-

Agonist Solution: Glutamate and Glycine in Assay Buffer.

-

Test Compound: this compound dissolved in DMSO and diluted in Assay Buffer.

-

Positive Control: Known NMDA receptor antagonist (e.g., MK-801).

Procedure:

-

Cell Plating: Seed the HEK293-NMDA cells into black-walled, clear-bottom 384-well microplates at a density that will yield 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Prepare the Calcium 6 dye loading buffer according to the manufacturer's protocol. Remove the cell culture medium from the plates and add 25 µL of the dye loading buffer to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C, 5% CO₂, then allow them to equilibrate to room temperature for 10-15 minutes.

-

Compound Plate Preparation: Prepare a 384-well compound plate. Add this compound (e.g., at a final assay concentration of 10 µM), positive control, and vehicle (DMSO) controls to the appropriate wells.

-

Agonist Plate Preparation: Prepare a 384-well agonist plate containing a solution of glutamate and glycine at a concentration predetermined to elicit an EC₈₀ response.

-

FLIPR Assay Execution: a. Place the cell plate, compound plate, and agonist plate into the FLIPR instrument. b. The instrument will first transfer the contents of the compound plate to the cell plate. The fluorescence is monitored for a baseline reading and to detect any agonist activity of the test compound (typically 2-5 minutes). c. The instrument then adds the agonist solution from the agonist plate to the cell plate. d. The fluorescence intensity, corresponding to the intracellular calcium concentration, is measured for an additional 3-5 minutes.

Data Analysis: The change in fluorescence (ΔF = F_max - F_baseline) is calculated. The activity of the test compound is expressed as a percentage of inhibition relative to the vehicle control.

| Compound | Concentration (µM) | % Inhibition (Hypothetical) |

| Vehicle (DMSO) | 0.1% | 0 |

| MK-801 (Positive Control) | 10 | 98.5 |

| This compound | 10 | 55.2 |

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To confirm and characterize the antagonist activity of this compound on NMDA receptor-mediated currents.

Materials:

-

HEK293-NMDA cells or primary cultured neurons.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4. Mg²⁺ is omitted to relieve the voltage-dependent block of the NMDA receptor.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

Agonist: NMDA (100 µM).

-

Test Compound: this compound.

-

Patch-clamp amplifier, micromanipulators, and perfusion system.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

-

Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording: a. Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution. b. Approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal"). c. Apply a brief pulse of negative pressure to rupture the cell membrane, achieving the whole-cell configuration. d. Clamp the cell membrane potential at -60 mV.

-

Agonist Application: a. Using a rapid perfusion system, apply a brief pulse (2-3 seconds) of NMDA to elicit an inward current. Repeat until a stable baseline response is achieved.

-

Compound Application: a. Pre-incubate the cell with this compound (at a specific concentration) for 1-2 minutes by switching the perfusion solution. b. In the continued presence of the compound, apply another pulse of NMDA.

-

Washout: Wash the compound out by perfusing with the external solution alone and re-test the NMDA response to check for reversibility.

Data Analysis: The peak amplitude of the NMDA-evoked current in the presence of the compound is compared to the control current amplitude. The percentage of inhibition is calculated. This procedure is repeated for multiple concentrations to generate an IC₅₀ curve.

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The search for novel glutamate receptor antagonists is a cornerstone of modern neuropharmacology. This guide has proposed a rigorous, scientifically-grounded, and phased strategy for the initial exploration of this compound as a potential candidate. By beginning with high-throughput functional screening and progressing to detailed electrophysiological analysis, this workflow provides a robust framework for making clear go/no-go decisions. The detailed protocols provided herein serve as a practical resource for researchers embarking on the characterization of new chemical entities targeting the glutamatergic system. While the activity of this compound remains hypothetical, the outlined approach represents a blueprint for its definitive investigation and for the broader quest to uncover the next generation of CNS therapeutics.

References

- 1. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular modeling of noncompetitive antagonists of the NMDA receptor: proposal of a pharmacophore and a description of the interaction mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The mGluR2/3 agonist LY379268 reverses NMDA receptor antagonist effects on cortical gamma oscillations and phase coherence, but not working memory impairments, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

An Investigator's Guide to a Hypothetical Interaction: 4-Formyl-3-methylbenzonitrile and Metabotropic Glutamate Receptors

A Theoretical and Predictive Whitepaper for Novel Compound Screening

Abstract

Metabotropic glutamate receptors (mGluRs) are critical modulators of synaptic transmission and neuronal excitability, representing a prime target class for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] The discovery of novel ligands, particularly allosteric modulators that offer subtype selectivity and a more nuanced control of receptor function, is an area of intense research. This guide explores the hypothetical interaction between a commercially available benzonitrile derivative, 4-Formyl-3-methylbenzonitrile, and mGluRs. While no direct interaction has been documented to date, this document serves as a comprehensive technical roadmap for researchers. It outlines the scientific rationale for investigating this compound, details in silico prediction methodologies, provides step-by-step in vitro validation protocols, and discusses the potential significance of identifying a novel mGluR modulator. This whitepaper is intended to be a self-validating system for the rigorous scientific exploration of this and other novel chemical entities.

Introduction: The Therapeutic Potential of Modulating mGluRs

L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS).[3] Its actions are mediated by two major classes of receptors: ionotropic and metabotropic. While ionotropic glutamate receptors form ion channels, metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal activity and synaptic transmission through second messenger signaling pathways.[3][4]

There are eight mGluR subtypes, classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:[5][6][7]

-

Group I (mGlu1 and mGlu5): Typically located postsynaptically, these receptors couple to Gq/G11 proteins to activate phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.[7][8] They generally increase neuronal excitability.[9]

-

Group II (mGlu2 and mGlu3): Primarily found on presynaptic terminals, these receptors couple to Gi/Go proteins to inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[7][10] Their activation typically suppresses neuronal excitability.[9]

-

Group III (mGlu4, mGlu6, mGlu7, and mGlu8): Also coupled to Gi/Go, these receptors are predominantly presynaptic and act to decrease neurotransmitter release.[7][10]

The diverse expression and function of mGluR subtypes throughout the CNS make them attractive drug targets for a wide range of disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and chronic pain.[1][2][6] A key strategy in mGluR drug discovery is the identification of allosteric modulators. These molecules bind to a site on the receptor distinct from the orthosteric glutamate-binding site, offering several advantages:[11]

-

Subtype Selectivity: Allosteric sites are less conserved across subtypes than the orthosteric site, allowing for the development of highly selective compounds.[4]

-

Saturability: Their effects are saturable, potentially leading to better safety profiles by preventing over-activation of the receptor.[11]

-

Preservation of Endogenous Signaling: Positive allosteric modulators (PAMs) only enhance the receptor's response to the endogenous ligand, glutamate, thus maintaining the natural spatial and temporal patterns of synaptic activity.[11]

Hypothesis Generation: Why Investigate this compound?

This compound is a substituted benzonitrile with the molecular formula C9H7NO.[12][13] While its primary documented use is as a synthetic intermediate in agrochemicals, its chemical structure presents features that warrant investigation as a potential mGluR modulator.[]

The core hypothesis rests on structural analogy . The benzonitrile moiety is a privileged scaffold found in a number of CNS-active compounds, including known mGluR5 negative allosteric modulators (NAMs). For instance, the PET radioligand ¹⁸F-SP203, a potent mGluR5 NAM, features a benzonitrile core.[15] Although this compound is structurally simpler, the presence of the electron-withdrawing nitrile group and an aromatic ring provides a foundational pharmacophore that could engage with allosteric binding pockets within the transmembrane domain of mGluRs. The formyl and methyl groups offer additional points for interaction or steric influence that could confer subtype selectivity.

This guide, therefore, proposes a systematic investigation to determine if this compound possesses any activity at mGluR subtypes.

Phase 1: In Silico Prediction and Virtual Screening

The initial, resource-efficient approach to testing our hypothesis involves computational methods. This phase aims to predict the likelihood of a physical interaction between this compound and the known allosteric sites of mGluR subtypes.

Experimental Workflow: Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of this compound to the allosteric sites of mGluR subtypes.

Methodology:

-

Receptor Structure Preparation:

-

Obtain high-resolution crystal structures of mGluR subtypes (e.g., mGlu1, mGlu2, mGlu5) from the Protein Data Bank (PDB). Focus on structures that are co-crystallized with known allosteric modulators to clearly define the binding pocket.

-

Prepare the protein structures using molecular modeling software (e.g., Schrödinger Maestro, MOE). This involves removing water molecules, adding hydrogen atoms, assigning correct protonation states, and performing energy minimization to relieve steric clashes.

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Perform ligand energy minimization using a suitable force field (e.g., OPLS, MMFF94).

-

-

Docking Simulation:

-

Define the docking grid around the known allosteric binding site within the 7-transmembrane (7TM) domain of each receptor subtype.

-

Utilize a validated docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the defined receptor grid.

-

Generate multiple binding poses and rank them based on the docking score, which estimates the binding free energy.

-

-

Analysis and Interpretation:

-

Analyze the top-ranked poses. A favorable pose is one that exhibits chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key residues in the allosteric pocket.

-

Compare the predicted binding affinity (docking score) to that of known modulators for the same receptor. A comparable or stronger predicted affinity suggests a higher probability of actual binding.

-

Visualization of In Silico Workflow

Caption: Workflow for in silico molecular docking experiments.

Phase 2: In Vitro Validation and Functional Characterization

Positive results from the in silico phase provide a strong rationale for proceeding with experimental validation. The following protocols are designed to definitively determine if this compound interacts with mGluRs and to characterize the nature of that interaction.

Experimental Workflow: Radioligand Binding Assays

Objective: To determine if this compound can displace a known radiolabeled allosteric modulator from its binding site on a specific mGluR subtype.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Use a stable cell line (e.g., HEK293 or CHO cells) engineered to express a single mGluR subtype (e.g., mGlu5).

-

Culture cells to high density and harvest.

-

Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet multiple times to remove endogenous ligands. Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled allosteric modulator specific for the mGluR subtype being tested (e.g., [³H]MPEP for mGlu5).

-

Add increasing concentrations of unlabeled this compound (the "competitor").

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature for a set time to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow: Functional Assays (Calcium Mobilization)

Objective: To determine if this compound modulates the functional response of a Group I mGluR (e.g., mGlu5) to glutamate.

Methodology:

-

Cell Culture and Dye Loading:

-

Use a stable cell line expressing the mGluR of interest (e.g., mGlu5), which couples to calcium signaling.

-

Plate the cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will increase in fluorescence intensity upon binding to intracellular calcium.

-

-

Assay Protocol (PAM/NAM Mode):

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

To test for PAM activity: Add varying concentrations of this compound to the wells, followed by a sub-maximal (EC₂₀) concentration of glutamate. A PAM will potentiate the glutamate-induced calcium signal.

-

To test for NAM activity: Add a fixed, maximal (EC₈₀) concentration of glutamate to the wells, followed by varying concentrations of this compound. A NAM will inhibit the glutamate-induced calcium signal.

-

To test for agonist activity: Add varying concentrations of this compound alone, without glutamate. An agonist will directly elicit a calcium signal.

-

Measure the fluorescence intensity over time to capture the calcium flux.

-

-

Data Analysis:

-

For each concentration of the test compound, calculate the peak fluorescence response.

-

Plot the response as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists or PAMs) or IC₅₀ (for NAMs) and the maximum effect.

-

Visualization of In Vitro Validation Pathway

Caption: Decision pathway for the in vitro validation of a candidate compound.

Data Summary and Interpretation

All quantitative data generated from these experiments should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Predicted and Experimental Binding Affinities

| mGluR Subtype | Predicted Binding Affinity (Docking Score) | Experimental Binding Affinity (Ki, nM) |

|---|---|---|

| mGlu1 | [Data from Docking] | [Data from Binding Assay] |

| mGlu2 | [Data from Docking] | [Data from Binding Assay] |

| mGlu3 | [Data from Docking] | [Data from Binding Assay] |

| mGlu4 | [Data from Docking] | [Data from Binding Assay] |

| mGlu5 | [Data from Docking] | [Data from Binding Assay] |

| mGlu7 | [Data from Docking] | [Data from Binding Assay] |

| mGlu8 | [Data from Docking] | [Data from Binding Assay] |

Table 2: Functional Activity Profile (Example for mGlu5)

| Assay Mode | Metric | Value | Max Effect (% of Control) |

|---|---|---|---|

| Agonist | EC₅₀ | [Data from Assay] | [Data from Assay] |

| PAM | EC₅₀ | [Data from Assay] | [Data from Assay] |

| NAM | IC₅₀ | [Data from Assay] | [Data from Assay] |

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for investigating the potential interaction between this compound and metabotropic glutamate receptors. By following a logical progression from in silico prediction to rigorous in vitro validation, researchers can efficiently and definitively assess this compound's activity.

The discovery of a novel interaction would be a significant finding. A positive result would warrant further studies, including:

-

Selectivity Profiling: Testing the compound against the full panel of mGluR subtypes and other related GPCRs.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

-

In Vivo Studies: Evaluating the compound's pharmacokinetic properties and its effects in animal models of CNS disorders.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Metabotropic glutamate receptors: physiology, pharmacology, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. mGlu receptor review [hellobio.com]

- 7. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]

- 8. Frontiers | Structure of metabotropic glutamate receptor C-terminal domains in contact with interacting proteins [frontiersin.org]

- 9. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. aobchem.com [aobchem.com]

- 13. This compound [oakwoodchemical.com]

- 15. Metabotropic Glutamate Subtype 5 Receptors Are Quantified in the Human Brain with a Novel Radioligand for PET - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formyl-3-methylbenzonitrile: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract